

An In-Depth Technical Guide to 4-chloro-N-methyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Saluamine

Cat. No.: B195200

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula $C_7H_7ClN_2O_4S$, identified as 4-chloro-N-methyl-3-nitrobenzenesulfonamide. While extensive biological data for this specific molecule is limited in publicly accessible literature, this document consolidates available physicochemical properties, its role as a key synthetic intermediate, and proposes a general experimental framework for its characterization. This guide is intended to serve as a foundational resource for researchers interested in exploring the potential of this and related sulfonamide compounds in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of 4-chloro-N-methyl-3-nitrobenzenesulfonamide (CAS Number: 137-48-4) are summarized in the table below.^[1] These properties are essential for understanding the compound's behavior in various experimental and physiological settings.

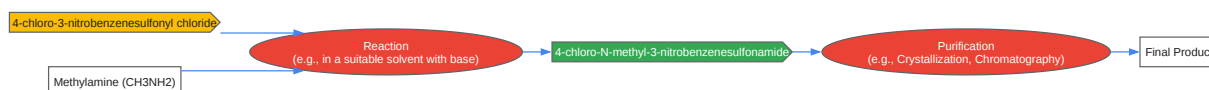
Property	Value	Source
Molecular Formula	C7H7ClN2O4S	[1]
Molecular Weight	250.66 g/mol	[1]
IUPAC Name	4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide	US EPA[1]
CAS Number	137-48-4	US EPA[1]
Canonical SMILES	CNS(=O) (=O)C1=CC(=C(C=C1)Cl)-- INVALID-LINK--[O-]	PubChem
InChI Key	UMNGEAKUUOJPAX- UHFFFAOYSA-N	PubChem

Synthesis and Role as a Chemical Intermediate

4-chloro-N-methyl-3-nitrobenzenesulfonamide is primarily recognized as a versatile chemical intermediate. Its structural features, including the reactive sulfonyl chloride precursor and the nitro group, make it a valuable starting material for the synthesis of more complex molecules.

General Synthesis of Sulfonamides

The synthesis of sulfonamides can be achieved through various methods. A general approach involves the reaction of a sulfonyl chloride with an amine in the presence of a base. For 4-chloro-N-methyl-3-nitrobenzenesulfonamide, the synthesis would likely start from 4-chloro-3-nitrobenzenesulfonyl chloride and methylamine.



[Click to download full resolution via product page](#)

A generalized synthetic workflow for 4-chloro-N-methyl-3-nitrobenzenesulfonamide.

Intermediate in the Synthesis of Bcl-2 Inhibitors

A significant application of related compounds, such as 4-chloro-3-nitrobenzenesulfonamide, is in the synthesis of inhibitors of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is a key regulator of apoptosis (programmed cell death), and its inhibition is a promising strategy in cancer therapy. The core structure of these sulfonamides serves as a scaffold for building molecules that can mimic the binding of pro-apoptotic proteins to Bcl-2, thereby inducing cancer cell death.[2] Venetoclax, a potent Bcl-2 inhibitor, is an example of a drug whose synthetic route involves intermediates structurally related to 4-chloro-N-methyl-3-nitrobenzenesulfonamide.[2]



[Click to download full resolution via product page](#)

Conceptual workflow for the synthesis of Bcl-2 inhibitors.

Proposed Experimental Protocols for Characterization

Due to the limited published data on the biological activity of 4-chloro-N-methyl-3-nitrobenzenesulfonamide, this section outlines a generic experimental workflow that researchers can adapt to characterize this and other novel sulfonamides.

In Vitro Bioactivity Screening

A primary step in characterizing a novel compound is to screen it against a panel of biologically relevant targets. Given the structural class, initial assays could focus on targets known to be modulated by other sulfonamides.

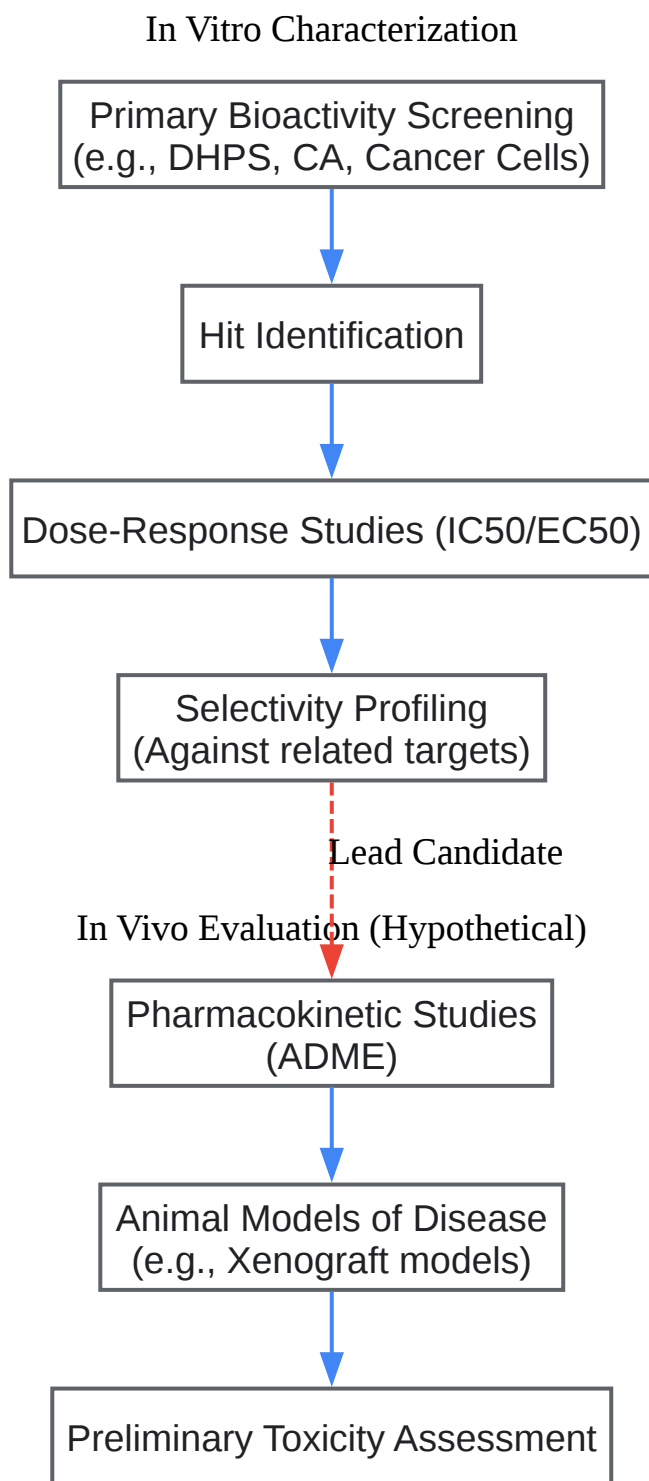
Table 2: Proposed Initial Bioactivity Assays

Assay Type	Target/Pathway	Rationale
Enzyme Inhibition Assay	Dihydropteroate Synthase (DHPS)	Classic target for antibacterial sulfonamides.[3]
Enzyme Inhibition Assay	Carbonic Anhydrases (CAs)	Common off-target for some sulfonamides; relevant for various therapeutic areas.[3]
Cell Viability Assay	Cancer Cell Lines (e.g., those overexpressing Bcl-2)	To investigate potential anticancer activity, given its role as a synthetic precursor.
Ion Channel Screening	KCNQ, hERG, etc.	To assess for potential cardiotoxicity and other off-target ion channel effects.

General Protocol for Enzyme Inhibition Assay (Example: DHPS)

- Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against DHPS.
- Materials: Recombinant DHPS enzyme, p-aminobenzoic acid (PABA), dihydropterin pyrophosphate (DHPP), test compound, assay buffer, and a microplate reader.
- Procedure:
 - Prepare a series of dilutions of the test compound.
 - In a microplate, combine the DHPS enzyme, DHPP, and the test compound at various concentrations.
 - Initiate the reaction by adding PABA.
 - Incubate at a controlled temperature (e.g., 37°C).

- Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time.
- Calculate the initial reaction velocities and plot them against the compound concentration to determine the IC50 value using a suitable dose-response curve fitting model.[3]



[Click to download full resolution via product page](#)

Generic workflow for the characterization of a novel sulfonamide compound.

Signaling Pathways: Areas for Future Investigation

Currently, there is no direct evidence linking 4-chloro-N-methyl-3-nitrobenzenesulfonamide to the modulation of specific signaling pathways. However, based on its structural relationship to precursors of Bcl-2 inhibitors, a logical starting point for investigation would be the intrinsic apoptosis pathway.

Future research could explore whether this compound or its derivatives can:

- Directly bind to Bcl-2 family proteins.
- Disrupt the interaction between pro- and anti-apoptotic proteins.
- Induce downstream apoptotic events such as caspase activation and cytochrome c release.

Conclusion and Future Directions

4-chloro-N-methyl-3-nitrobenzenesulfonamide is a well-defined chemical entity with established physicochemical properties. Its primary current value lies in its utility as a synthetic intermediate for the construction of more complex, biologically active molecules, most notably in the development of Bcl-2 inhibitors for cancer therapy.

The lack of comprehensive biological data for this specific compound presents an opportunity for further research. A systematic investigation, following the proposed experimental workflows, could uncover novel biological activities and mechanisms of action. Future studies should focus on:

- Broad-panel biological screening to identify potential targets.
- Structure-activity relationship (SAR) studies to optimize any identified activity.
- Mechanism of action studies to elucidate the molecular basis of its effects.
- In vivo studies to assess its pharmacokinetic properties and potential therapeutic efficacy in relevant disease models.

By undertaking these investigations, the scientific community can fully characterize the potential of 4-chloro-N-methyl-3-nitrobenzenesulfonamide and its derivatives as valuable tools

for research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 4-chloro-3-nitrobenzenesulfonamide at Best Price in Hyderabad, Telangana | Tsk Lifesciences [tradeindia.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-chloro-N-methyl-3-nitrobenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195200#molecular-formula-c7h7cln2o4s]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com